Cas no 868968-34-7 (1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

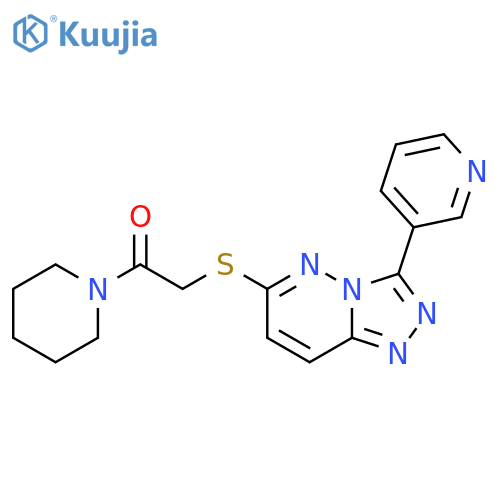

868968-34-7 structure

商品名:1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

CAS番号:868968-34-7

MF:C17H18N6OS

メガワット:354.429420948029

CID:6441770

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one

- 1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

-

- インチ: 1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2

- InChIKey: LPLCHLILDCTRFN-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCCCC1)CSC1=NN2C(C3=CC=CN=C3)=NN=C2C=C1

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1835-0243-2μmol |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-50mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-10μmol |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-5μmol |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-1mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-10mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-20mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-20μmol |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-3mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1835-0243-40mg |

1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one |

868968-34-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

868968-34-7 (1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one) 関連製品

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬